molecular formula C13H11N3O6S B12002834 2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid CAS No. 37791-29-0

2-[(3,5-Dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid

Cat. No.: B12002834
CAS No.: 37791-29-0
M. Wt: 337.31 g/mol
InChI Key: JQDKTSWFZUFLCP-UHFFFAOYSA-N
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Description

N-(3,5-dinitro-2-thienyl)phenylalanine is a compound with the molecular formula C13H11N3O6S It is a derivative of phenylalanine, an essential amino acid, and contains a thienyl group substituted with two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dinitro-2-thienyl)phenylalanine typically involves the nitration of a thienyl precursor followed by coupling with phenylalanine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 5 positions of the thienyl ring. The resulting 3,5-dinitro-2-thienyl compound is then reacted with phenylalanine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the final product .

Industrial Production Methods

Industrial production methods for N-(3,5-dinitro-2-thienyl)phenylalanine would likely involve large-scale nitration and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dinitro-2-thienyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of N-(3,5-diamino-2-thienyl)phenylalanine.

    Substitution: Formation of various substituted thienyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-(3,5-dinitro-2-thienyl)phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dinitro-2-thienyl)phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the oxidative state of the compound and affecting its biological activity. The thienyl ring can interact with hydrophobic pockets in proteins, influencing binding affinity and specificity. These interactions can modulate various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2-thienyl)phenylalanine: Lacks the nitro groups, resulting in different chemical reactivity and biological activity.

    N-(3,5-dinitro-2-furyl)phenylalanine: Contains a furan ring instead of a thienyl ring, leading to variations in electronic properties and reactivity.

    N-(3,5-dinitro-2-pyridyl)phenylalanine: Contains a pyridine ring, which can affect its basicity and interactions with biological targets.

Uniqueness

N-(3,5-dinitro-2-thienyl)phenylalanine is unique due to the presence of both nitro groups and a thienyl ring, which confer distinct electronic and steric properties. These features make it a valuable compound for studying structure-activity relationships and developing new materials and therapeutics .

Properties

CAS No.

37791-29-0

Molecular Formula

C13H11N3O6S

Molecular Weight

337.31 g/mol

IUPAC Name

2-[(3,5-dinitrothiophen-2-yl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C13H11N3O6S/c17-13(18)9(6-8-4-2-1-3-5-8)14-12-10(15(19)20)7-11(23-12)16(21)22/h1-5,7,9,14H,6H2,(H,17,18)

InChI Key

JQDKTSWFZUFLCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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